molecular formula C11H10O2 B185951 Ethyl 3-ethynylbenzoate CAS No. 178742-95-5

Ethyl 3-ethynylbenzoate

Cat. No.: B185951
CAS No.: 178742-95-5
M. Wt: 174.2 g/mol
InChI Key: DIZFWJVCPSJKGW-UHFFFAOYSA-N
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Description

Ethyl 3-ethynylbenzoate is an organic compound with the molecular formula C11H10O2 It is an ester derived from benzoic acid, where the hydrogen atom in the carboxyl group is replaced by an ethyl group, and the hydrogen atom in the benzene ring is replaced by an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-ethynylbenzoate can be synthesized through several methods. One common method involves the reaction of ethyl 3-bromobenzoate with a suitable base, such as potassium tert-butoxide, in the presence of a palladium catalyst. The reaction proceeds via a Sonogashira coupling reaction, where the ethynyl group is introduced to the benzene ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale Sonogashira coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of specialized equipment to handle the reagents and catalysts safely and efficiently.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-ethynylbenzoate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carboxylic acid or other oxygen-containing functional groups.

    Reduction: The ethynyl group can be reduced to form an ethyl group or other hydrogen-containing functional groups.

    Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.

    Substitution: Common reagents include halogens and halogenating agents, such as bromine and iodine.

Major Products:

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alkanes and alkenes.

    Substitution: Products include halogenated benzoates and other substituted benzoates.

Scientific Research Applications

Ethyl 3-ethynylbenzoate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate the mechanisms of biological processes.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 3-ethynylbenzoate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Ethyl 3-ethynylbenzoate can be compared with other similar compounds, such as:

    Ethyl 3-ethylbenzoate: This compound has an ethyl group instead of an ethynyl group. It has different chemical properties and reactivity.

    Ethyl benzoate: This compound lacks the ethynyl group and has different applications and reactivity.

    Mthis compound: This compound has a methyl group instead of an ethyl group. It has similar chemical properties but different physical properties.

Uniqueness: this compound is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 3-ethynylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-3-9-6-5-7-10(8-9)11(12)13-4-2/h1,5-8H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZFWJVCPSJKGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573864
Record name Ethyl 3-ethynylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178742-95-5
Record name Ethyl 3-ethynylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-ethynylbenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Potassium carbonate (583 mg, 4.22 mmol) was added to an ethanol solution (10 ml) of ethyl 3-[(trimethylsilyl)ethynyl]benzoate (1.04 g, 4.22 mmol), and stirred at room temperature for 2 h. The mixture was concentrated, and the residue was dissolved in ethyl acetate. The organic layer was washed with water and then brine, dried over sodium sulfate and concentrated. The residue was purified by silica gel flash column chromatography (eluent: hexane/ethyl acetate=30/1) to give ethyl 3-ethynylbenzoate (96%).
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583 mg
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1.04 g
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10 mL
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Synthesis routes and methods II

Procedure details

Air in a 20 ml Schlenk tube was replaced by Ar gas and 1.02 g (7 mmol) of m-ethynylbenzoic acid and 5 g (42 mmol) of thionyl chloride were added to the tube and the mixture was stirred at 50° C. for 2 hours and then excess thionyl chloride was removed by distillation under reduced pressure to obtain m-ethynylbenzoyl chloride. To the m-ethynylbenzoyl chloride obtained was added a solution having 298 μl (7.35 mmol) of methanol and 3.4 ml (42 mmol) of pyridine dissolved in 7 ml of dichloromethane under ice-cooling and then the resultant mixture was stirred at room temperature for one hour. After completion of the stirring, dichloromethane was removed by distillation under reduced pressure and 35 ml of water was added to the resultant residue and extracted with 35 ml of diethyl ether. The ether layer was dried over magnesium sulfate and the solvent was removed by distillation under reduced pressure using an evaporator. The resultant crude reaction product was dissolved in 15 ml of hexane at 70° C., insoluble matter was removed by filtration and the filtrate was cooled to obtain 0.74 g of ethyl 3-ethynylbenzoate which is a desired product as yellow solid. (Yield: 66E)
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0 (± 1) mol
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